5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
CAS No.: 100981-05-3
VCID: VC20753391
Molecular Formula: C9H12O4S2
Molecular Weight: 248.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a chemical compound belonging to the class of dioxanes. Its unique structure features two methylthio groups attached to a dioxane ring, which contributes to its chemical properties and potential applications in various fields such as pharmaceuticals and organic synthesis. Molecular Formula and Weight
Structural RepresentationThe compound can be represented using various structural notations:
Synthesis and Reactions5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione can be synthesized through various organic reactions involving Meldrum's acid derivatives and methylthio reagents. The synthesis typically involves the following steps:
Pharmaceutical ApplicationsThe compound has shown potential in medicinal chemistry due to its structural similarities to known pharmacophores, making it a candidate for drug development targeting various diseases. Organic Synthesis5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione serves as an intermediate in organic synthesis pathways for creating more complex molecules. |
---|---|
CAS No. | 100981-05-3 |
Product Name | 5-(Bis(methylthio)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione |
Molecular Formula | C9H12O4S2 |
Molecular Weight | 248.3 g/mol |
IUPAC Name | 5-[bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Standard InChI | InChI=1S/C9H12O4S2/c1-9(2)12-6(10)5(7(11)13-9)8(14-3)15-4/h1-4H3 |
Standard InChIKey | OCIGQKNRHXFMQJ-UHFFFAOYSA-N |
SMILES | CC1(OC(=O)C(=C(SC)SC)C(=O)O1)C |
Canonical SMILES | CC1(OC(=O)C(=C(SC)SC)C(=O)O1)C |
Reference | Diehl et al. Click and chemically triggered declick reactions through reversible amine and thiol coupling via a conjugate acceptor. Nature Chemistry, doi: 10.1038/nchem.2601, published online 5 September 2016 |
PubChem Compound | 1745128 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume